1-(4-Methoxyphenyl)-1-propanol
Overview
Description
1-(4-Methoxyphenyl)-1-propanol, also known as this compound, is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406923. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Auto-Oxidation : A study by Brown, Denman, and O'Donnell (1971) explored the acid-catalyzed ring closure of a related compound, leading to the formation of 2-phenyl-1-indanone, which is susceptible to auto-oxidation and can convert into 3-phenylisocoumarin. This process highlights its potential use in synthetic chemistry and oxidation studies (Brown, Denman, & O'Donnell, 1971).
Lignin Chemistry : Gardner (1954) discussed the ethanolysis of a related compound, which yields various propylphenols that can be isolated from conifer lignin and its in situ environment. This suggests its relevance in the study of lignin and its derivatives (Gardner, 1954).
Pharmaceutical Synthesis : Sakai et al. (1993) demonstrated the high-resolution efficiency in the optical resolution of 1-(3-methoxyphenyl)ethylamine with enantiomerically pure mandelic acid, which is instrumental in the synthesis of new phenyl carbamate drugs (Sakai et al., 1993).
Improved Synthetic Methods : Pepper, Sundaram, and Dyson (1971) developed an improved method for synthesizing related compounds from 4-allyl-2-methoxyphenol, indicating its role in the enhancement of synthetic procedures (Pepper, Sundaram, & Dyson, 1971).
Biotechnology and Enzyme Studies : Drijfhout et al. (1998) studied the enantioselective hydroxylation of 4-alkylphenols by vanillyl alcohol oxidase, which catalyzes the conversion into 1-(4'-hydroxyphenyl)ethanol and related compounds. This has implications in biotechnological applications and enzyme research (Drijfhout et al., 1998).
Pyrolytic Studies : Watanabe, Kawamoto, and Saka (2009) showed that radical chain reactions can effectively cleave ether linkages in lignin models at lower temperatures, leading to the formation of 1-phenylpropenes and 1-phenylpropanones, which indicates its use in pyrolytic studies (Watanabe, Kawamoto, & Saka, 2009).
Safety and Hazards
1-(4-Methoxyphenyl)-1-propanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
There are several future directions for research on 1-(4-Methoxyphenyl)-1-propanol. One direction is to further investigate its mechanism of action in order to identify specific targets for drug development. Various natural compounds contain indole as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants. Derivatives of indole are of wide interest because of their diverse biological and clinical applications .
Properties
IUPAC Name |
1-(4-methoxyphenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7,10-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RELLLNVFFUWXHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884149 | |
Record name | Benzenemethanol, .alpha.-ethyl-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5349-60-0 | |
Record name | 1-(4-Methoxyphenyl)-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5349-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanol, alpha-ethyl-4-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005349600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Methoxyphenyl)-1-propanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406923 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-Methoxyphenyl)-1-propanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1264 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenemethanol, .alpha.-ethyl-4-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenemethanol, .alpha.-ethyl-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-ethyl-p-methoxybenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.922 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-(4-methoxyphenyl)propan-1-ol in the context of natural product synthesis?
A1: 1-(4-methoxyphenyl)propan-1-ol serves as a key intermediate in the synthesis of anethole [], a flavoring agent found naturally in anise, fennel, and star anise. This compound can be efficiently converted to anethole through a green chemistry approach involving Meerwein-Pondorf-Verley (MPV) reduction followed by dehydration []. This method offers a sustainable alternative to traditional anethole production, which relies heavily on the extraction from natural oils.
Q2: How does the structure of 1-(4-methoxyphenyl)propan-1-ol relate to its potential as a chiral building block?
A2: 1-(4-methoxyphenyl)propan-1-ol possesses a chiral center at the carbon atom bearing the hydroxyl group. This chirality makes it a valuable starting material for synthesizing enantiomerically pure compounds. Research shows that specific bacteria, like Weissella paramesenteroides N7, can selectively reduce the corresponding ketone, 1-(4-methoxyphenyl) propan-1-one, to yield (R)-1-(4-methoxyphenyl) propan-1-ol with high enantiomeric excess (>99%) []. This biocatalytic approach highlights the potential of using 1-(4-methoxyphenyl)propan-1-ol as a building block for chiral drug synthesis and other applications demanding enantiopure compounds.
Q3: What insights do human metabolic studies provide about 1-(4-methoxyphenyl)propan-1-ol?
A3: Research on the metabolism of structurally similar compounds like trans-anethole and p-propylanisole in human volunteers provides valuable insights []. These studies revealed that 1-(4-methoxyphenyl)propan-1-ol is a minor metabolite of p-propylanisole in humans []. The primary metabolic pathway for these compounds involves side-chain oxidation, with 4-methoxyhippuric acid being a major metabolite []. This information contributes to understanding the metabolic fate of 1-(4-methoxyphenyl)propan-1-ol and its related compounds in humans.
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